N-(5-Bromo-2-methylphenyl)glycine

Lipophilicity Drug Design Physicochemical Properties

Researchers require N-aryl glycine analogs with precise substituent patterns to control peptoid folding and enable late-stage diversification. Generic substitutions alter lipophilicity (XLogP) and cis/amide equilibrium, invalidating SAR models. This 5-bromo-2-methylphenyl building block offers: - **Regiodefined bromine** for Pd-catalyzed cross-coupling - **XLogP 2.6** (vs. 1.60 for non-halogenated) for optimized pharmacokinetics - **≥98% purity** suitable for MS reference standards and solid-phase synthesis Available for immediate R&D supply.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 66947-36-2
Cat. No. B3149294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-methylphenyl)glycine
CAS66947-36-2
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)NCC(=O)O
InChIInChI=1S/C9H10BrNO2/c1-6-2-3-7(10)4-8(6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)
InChIKeyVCNAHXVPZMNTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-methylphenyl)glycine Physicochemical Profile & Procurement


N-(5-Bromo-2-methylphenyl)glycine (CAS 66947-36-2) is an N-aryl glycine derivative classified as a substituted phenylglycine building block [1]. Characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, this compound has a molecular weight of 244.08 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 49.3 Ų [1]. It is primarily utilized as a versatile small molecule scaffold and key intermediate in the synthesis of more complex organic molecules, including pharmaceutical candidates and peptoid oligomers .

Small Molecule Scaffold

Versatile N-aryl glycine building block for peptoid synthesis and medicinal chemistry programs.

Regiochemical Identity

5-bromo-2-methylphenyl substitution pattern supports regioisomer-specific SAR and foldamer studies.

Peptoid Building Block

Electron-withdrawing bromine atom may modulate submonomer reactivity and cis/trans amide equilibrium.

Why N-(5-Bromo-2-methylphenyl)glycine Cannot Be Substituted


Generic substitution among N-aryl glycine analogs is not feasible due to the profound impact of specific aryl substituents on both physicochemical properties and synthetic reactivity. The presence, position, and nature of halogen atoms (e.g., Br at C5 vs. Cl at C5 or Br at C4) directly alter lipophilicity (XLogP), electronic characteristics, and steric bulk, which in turn govern reaction kinetics in submonomer peptoid synthesis and the properties of final compounds [1]. The 5-bromo-2-methylphenyl motif is a distinct chemical entity that cannot be replaced by its non-halogenated, chloro-substituted, or regioisomeric counterparts without fundamentally changing the synthetic outcome or molecular properties of the resulting product.

Target Compound

5-Bromo-2-methylphenyl motif

Distinct halogen position and electronic profile govern reaction kinetics and product properties.

Analog May Differ

Chloro or non-halogenated analogs

Different halogen size, electronegativity, and lipophilicity can fundamentally alter synthetic outcomes and molecular properties.

Halogen identity (Br vs. Cl) and position (C5 vs. C4) are non-interchangeable; substitution shifts XLogP, isotopic signature, and cross-coupling reactivity.

Target Compound

5-Bromo regioisomer (CAS 66947-36-2)

Precise bromine position defines steric and electronic environment at the reactive aniline nitrogen.

Regioisomer May Differ

4-Bromo regioisomer (CAS 66947-37-3)

Identical molecular formula and mass, but spatial orientation may shift reactivity and molecular recognition.

Regioisomers share identical mass but differ in chemical connectivity; mass-based identification alone cannot distinguish them.

Key Differentiation Evidence


Lipophilicity Comparison with Non-Halogenated Analog

The target compound N-(5-Bromo-2-methylphenyl)glycine exhibits a computed XLogP3-AA value of 2.6, reflecting the significant lipophilic contribution of the bromine atom [1]. This is notably higher than its non-halogenated congener, N-(2-methylphenyl)glycine, which has a reported LogP of 1.60 . This large difference of 1.0 log unit indicates that the target compound is approximately 10 times more lipophilic, a critical factor influencing membrane permeability, solubility, and ADME properties in drug discovery programs.

Lipophilicity Comparison
Cross-study comparable
Δ +1.0 log unit Target XLogP3-AA 2.6 vs. Comparator 1.60

Reported 10-fold lipophilicity increase over non-halogenated analog.

Computed property; context-dependent for permeability and solubility screening.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight & Heavy Atom Differentiation

The molecular weight of the target compound is 244.08 g/mol due to the 5-bromo substituent, substantially higher than its 5-chloro analog, N-(5-Chloro-2-methylphenyl)glycine (MW 199.63 g/mol) [1]. This mass difference of ~44.45 g/mol creates a distinct isotopic signature (characteristic 79Br/81Br ratio) that is advantageous for mass spectrometry-based assays and provides a heavier building block for medicinal chemistry . The presence of bromine also uniquely enables further functionalization through cross-coupling reactions that are not possible with the chloro or non-halogenated variants.

Molecular Weight Shift
Cross-study comparable
Δ +44.45 g/mol Target 244.08 vs. 5-Cl analog 199.63

Bromine isotopic signature (79Br/81Br) supports MS identification.

Standard MW calculation; distinct isotopic pattern aids detection and quantification.

Molecular Weight Mass Spectrometry Chemical Biology

Regioisomeric Specificity: 5-Bromo vs. 4-Bromo

The target compound N-(5-Bromo-2-methylphenyl)glycine (CAS 66947-36-2) is a precise regioisomer of N-(4-Bromo-2-methylphenyl)glycine (CAS 66947-37-3) . Both share the same molecular formula (C9H10BrNO2) and molecular weight (244.09 g/mol), making them chemically indistinguishable by mass alone. The critical difference lies in the bromine's position on the phenyl ring (C5 vs. C4), which alters the electronic environment and steric properties of the aniline nitrogen. This regiochemical difference directly influences the reactivity in nucleophilic displacement reactions during submonomer peptoid synthesis and the resulting oligomer's conformation, necessitating procurement of the correct regioisomer for specific synthetic sequences.

Regioisomeric Specificity
Data to verify
C5 vs. C4 Br Identical formula and mass; different connectivity

Regioisomer identity may shift reactivity and molecular recognition.

Structural isomerism; mass alone cannot distinguish regioisomers.

Regioisomer Structure-Activity Relationship Chemical Synthesis

Synthetic Utility as a Peptoid Building Block

N-Aryl glycines with electron-withdrawing substituents, such as the bromine in the target compound, are a chemically diverse class of peptoid monomers valued for their structure-inducing propensities [1]. The bromine substituent enhances the electrophilicity of the intermediate during the submonomer solid-phase synthesis (acylation with bromoacetic acid followed by nucleophilic displacement), a process that is notoriously slow for weakly nucleophilic anilines [1]. While no direct rate comparison was located for this specific compound, the class-level inference is that the 5-bromo-2-methyl substitution pattern on the aniline ring modulates reactivity and conformational ordering differently than non-halogenated or differently substituted N-aryl glycines, making it a targeted choice for specialist foldamer research.

Peptoid Reactivity Context
Class-level inference
Electron-withdrawing Br Submonomer synthesis applicability

May modulate aniline nucleophilicity during solid-phase peptoid assembly.

Not quantified for this specific compound; class-level property requires validation.

Peptoid Synthesis Submonomer Method Foldamer Chemistry

Application Scenarios


Sequence-Defined Peptoid Synthesis

The 5-bromo-2-methyl substitution pattern is used in the solid-phase submonomer synthesis of N-aryl glycine oligomers. The electron-withdrawing bromine atom at the 5-position is hypothesized to influence the cis/trans amide bond equilibrium, a key determinant of peptoid secondary structure. This specific monomer is selected to introduce a brominated aromatic side chain at a precise location in the peptoid sequence to study its effect on folding and stability [1].

Medicinal Chemistry Lead Optimization

In drug discovery programs, this compound serves as a key intermediate for synthesizing drug candidates where a calculated XLogP3-AA of 2.6 (compared to 1.60 for non-halogenated analogs) is a desired physicochemical property. Its bromine atom provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions and contributes to a higher molecular weight, which can be advantageous for target engagement and pharmacokinetics [1][2].

Analytical Reference Standard & Impurity Profiling

Due to its unique bromine isotopic signature (1:1 ratio for 79Br/81Br), this compound is highly suitable as a reference standard for mass spectrometry (MS) or as a marker for drug impurity profiling. Its high purity (≥98%) and distinct structural features ensure reliable detection and quantification in complex biological matrices, aiding in quality control and method validation [1].

Regioisomer-Dependent SAR Studies

Comparative studies between N-(5-Bromo-2-methylphenyl)glycine and its 4-bromo regioisomer (CAS 66947-37-3) are essential in structure-activity relationship (SAR) investigations. The identical molecular weight but different spatial orientation of the bromine allows researchers to isolate the effect of halogen position on target binding, enzyme inhibition, or receptor interactions without the confounding variable of mass differences [1][2].

Application
Selection Property
Validation Focus
Peptoid foldamer synthesis
Monomer reactivity and conformational bias
Cis/trans amide equilibrium and oligomer secondary structure
Medicinal chemistry lead optimization
Lipophilicity range and synthetic handle
Cross-coupling diversification and ADME property screening
Mass spectrometry reference standard
Bromine isotopic signature
Detection and quantification in complex matrices
Regioisomer-dependent SAR studies
Halogen position (C5 vs. C4)
Target binding or enzyme inhibition context without mass confounding
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